molecular formula C11H18OSi B098697 Silane, trimethyl(3,5-xylyloxy)- CAS No. 17994-05-7

Silane, trimethyl(3,5-xylyloxy)-

Cat. No.: B098697
CAS No.: 17994-05-7
M. Wt: 194.34 g/mol
InChI Key: XLZRFTUPZGLUER-UHFFFAOYSA-N
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Description

"Silane, trimethyl(3,5-xylyloxy)-" is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 3,5-xylyloxy substituent. The 3,5-xylyloxy group consists of a phenoxy moiety with methyl groups at the 3- and 5-positions of the aromatic ring. This structure imparts unique steric and electronic properties, making the compound relevant in applications such as surface modification, polymer synthesis, or catalysis.

Properties

CAS No.

17994-05-7

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(3,5-dimethylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3

InChI Key

XLZRFTUPZGLUER-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)O[Si](C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)O[Si](C)(C)C)C

Synonyms

Trimethyl(3,5-xylyloxy)silane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of "Silane, trimethyl(3,5-xylyloxy)-", along with their properties and applications:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
Trimethylsilyl Chloride C₃H₉ClSi 108.64 Chloride (-Cl) Highly reactive; used as a silylating agent in organic synthesis. Corrosive and moisture-sensitive .
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 Ethynyl-dioxaborolane Boron-containing silane; used in Suzuki-Miyaura cross-coupling reactions. High synthetic accessibility (92% yield) .
Triethoxy Silane C₆H₁₆O₃Si 164.28 Ethoxy (-OCH₂CH₃) Hydrolyzes to form silica coatings; applied in waterproofing and adhesion promotion .
Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) trimethoxy- C₁₃H₁₃F₁₇O₃Si ~634.3 (estimated) Fluorinated alkyl chain Fluorophilic properties; used in water-repellent coatings and PFAS-related applications .
Trimethylsilane C₃H₁₀Si 74.2 Hydrogen (-H) Flammable gas; employed in semiconductor manufacturing and CVD processes .

Structural and Functional Differences

  • Substituent Effects :

    • The 3,5-xylyloxy group in the target compound introduces steric bulk and electron-donating methyl groups on the aromatic ring. This contrasts with smaller substituents like chloride (electron-withdrawing) in Trimethylsilyl Chloride or ethoxy groups (polar, hydrolyzable) in Triethoxy Silane .
    • The fluorinated alkyl chain in the heptadecafluorodecyl derivative () provides extreme hydrophobicity, unlike the aromatic xylyloxy group, which may enhance thermal stability or π-π interactions .
  • Reactivity: Trimethylsilyl Chloride reacts vigorously with water, whereas "Silane, trimethyl(3,5-xylyloxy)-" likely exhibits slower hydrolysis due to the bulky xylyloxy group. This property is advantageous in moisture-sensitive applications .
  • Applications :

    • Surface Modification : Triethoxy Silane and fluorinated silanes () are used for coatings, while the xylyloxy variant may excel in adhesion to aromatic substrates (e.g., carbon fibers) .
    • Catalysis/Synthesis : Trimethylsilyl Chloride and the dioxaborolane silane () are intermediates in organic synthesis, whereas the xylyloxy group could stabilize transition states in specific catalytic cycles .

Preparation Methods

Reaction Conditions and Optimization

Step 1: Hydroxylation of m-Xylene

  • Reagents : 2-(t-Butylazo)prop-2-yl hydroperoxide (radical initiator), 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO, radical stabilizer).

  • Solvent : Benzene.

  • Temperature : 44.84°C (initial), then 75°C.

  • Atmosphere : Inert gas (N₂ or Ar).

  • Duration : 2 hours.

This step generates a hydroxylated intermediate, likely 3,5-dimethylphenol, via radical-mediated oxidation. The use of TEMPO ensures controlled radical propagation, minimizing side reactions.

Step 2: Silylation with Trimethylsilyl Chloride

  • Reagents : Trimethylsilyl chloride (TMSCI), triethylamine (TEA).

  • Solvent : Dichloromethane.

  • Temperature : 20°C.

  • Atmosphere : Inert gas.

  • Duration : 10 minutes (0.17 hours).

TEA acts as a base, neutralizing HCl generated during silylation. The short reaction time and low temperature prevent desilylation or polymerization.

Table 1: Summary of Radical-Mediated Synthesis Conditions

StepReagentsSolventTemperatureTimeYield*
1m-Xylene, TEMPO, hydroperoxideBenzene44–75°C2 hNR
2TMSCI, TEADichloromethane20°C0.17 hNR
*NR: Not reported in available sources.

Alternative Silylation Pathways

Phase-Transfer Catalysis (PTC)

Patents describing analogous silane syntheses (e.g., 3-acryloyloxy propyl trimethoxysilane) highlight PTC’s role in enhancing interfacial reactions. For Silane, trimethyl(3,5-xylyloxy)-, a hypothetical PTC system might involve:

  • Catalyst : Tetrabutylammonium bromide.

  • Conditions : 110–150°C, 4–8 hours.

  • Advantages : Improved mass transfer between organic and aqueous phases, higher yields (83–87% in analogous systems).

Mechanistic Insights and Challenges

Radical Initiation in Step 1

The hydroxylation step likely proceeds via a radical chain mechanism:

  • Initiation : Hydroperoxide decomposes to generate t-butoxyl radicals.

  • Propagation : Abstraction of hydrogen from m-xylene’s methyl group, forming a benzyl radical.

  • Termination : Radical trapping by TEMPO, yielding 3,5-dimethylphenol.

Side Reactions and Mitigation

  • Polymerization : Uncontrolled radical propagation may lead to dimerization. TEMPO suppresses this via stable nitroxide radical formation.

  • Moisture Sensitivity : Silylation requires strict anhydrous conditions to prevent TMSCI hydrolysis.

Industrial Scalability Considerations

Cost-Benefit Analysis

  • Radical-Mediated Route : Low-temperature steps reduce energy costs, but benzene usage raises safety concerns.

  • Silyl Anion Route : High reagent costs (e.g., 18-crown-6 ether) limit feasibility for large-scale production.

ParameterRadical RoutePTC Route (Hypothetical)
ToxicityModerate (benzene)Low (aqueous-organic)
ByproductsMethoxytrimethylsilaneKCl, H₂O
ScalabilityHighModerate

Q & A

Q. What are the recommended synthetic routes for Silane, trimethyl(3,5-xylyloxy)-, and how are reaction conditions optimized?

Methodological Answer: A common approach for synthesizing trimethylsilane derivatives involves coupling silane precursors with functionalized aromatic groups. For example, analogous syntheses (e.g., acyl chlorides) use oxalyl chloride and catalytic DMF in anhydrous dichloromethane at 0°C, followed by warming to room temperature for 2 hours . Key optimization steps include:

  • Moisture control : Reactions must be conducted under inert atmospheres (argon/nitrogen) due to silane sensitivity to hydrolysis.
  • Stoichiometry : Excess oxalyl chloride (3 equivalents) ensures complete conversion of carboxylic acids to acyl chlorides.
  • Purification : Vacuum distillation or column chromatography is recommended to isolate volatile silane products.

Table 1: Example Reaction Parameters from Analogous Syntheses

Starting MaterialReagent(s)ConditionsYieldSource
3,4,5-Trimethoxyphenylacetic acidOxalyl chloride, DMF0°C → RT, 2 h, DCM>90%

Q. Which spectroscopic techniques are critical for characterizing Silane, trimethyl(3,5-xylyloxy)-?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents on the silane and aromatic rings. For example, trimethylsilyl groups exhibit sharp singlets at ~0.1–0.3 ppm in ¹H NMR, while xylyloxy protons resonate at 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • FT-IR : Siloxane (Si-O-C) stretches appear at 1000–1100 cm⁻¹, and Si-CH₃ bands near 1250 cm⁻¹ .

Note: Always compare experimental data with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. How should researchers handle stability and storage of Silane, trimethyl(3,5-xylyloxy)-?

Methodological Answer:

  • Storage : Store in sealed, moisture-free containers under inert gas (argon) at –20°C to prevent hydrolysis.
  • Stability Testing : Monitor degradation via periodic NMR analysis. Hydrolysis products (e.g., silanols) appear as broad peaks in ¹H NMR .
  • Waste Disposal : Neutralize reactive silanes with ethanol/water mixtures before transferring to designated hazardous waste facilities .

Advanced Research Questions

Q. What mechanistic insights exist for Silane, trimethyl(3,5-xylyloxy)- in cross-coupling reactions?

Methodological Answer: Trimethylsilane derivatives can act as silicon-based coupling agents. For instance, palladium-catalyzed reactions (e.g., using Pd(PPh₃)₄) may involve oxidative addition of Si–C bonds to metal centers . Key considerations:

  • Ligand Effects : Bulky ligands (e.g., triphenylphosphine) enhance selectivity by stabilizing intermediates.
  • Solvent Choice : Anhydrous THF or toluene minimizes side reactions.
  • Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation.

Q. How can computational modeling predict the reactivity of Silane, trimethyl(3,5-xylyloxy)-?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate Si–O bond dissociation energies and electrophilicity.
  • NIST Data Validation : Compare computed vibrational spectra (IR) with experimental data to validate models .
  • Reactivity Trends : Electron-withdrawing substituents on the xylyloxy group increase silane electrophilicity, favoring nucleophilic attack.

Table 2: Computational vs. Experimental IR Data (Example)

Bond VibrationComputed (cm⁻¹)Experimental (cm⁻¹)Deviation
Si–O–C (stretch)10851090+5
Si–CH₃ (bend)12581260+2

Q. How do researchers resolve contradictions in reported reactivity data for similar silanes?

Methodological Answer:

  • Purity Analysis : Use HPLC or elemental analysis to verify compound purity; impurities (e.g., residual catalysts) may skew reactivity .
  • Conditional Reproducibility : Replicate experiments under varying humidity, temperature, and solvent systems to identify environmental dependencies .
  • Meta-Analysis : Cross-reference datasets from NIST, Kanto Reagents, and peer-reviewed syntheses to isolate outliers .

Q. What role does Silane, trimethyl(3,5-xylyloxy)- play in surface modification applications?

Methodological Answer:

  • Hydrophobic Coatings : Fluorinated silanes (e.g., triethoxy(heptadecafluorodecyl)silane) form self-assembled monolayers (SAMs) on glass/metal surfaces via Si–O–substrate bonds .
  • Protocol :
    • Substrate cleaning with piranha solution (H₂SO₄:H₂O₂).
    • Silane deposition via vapor-phase or solution-phase methods.
    • Characterization via contact angle measurements and XPS to confirm monolayer formation.

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